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molecular formula C12H13NO2 B8540657 4-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-benzaldehyde

4-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-benzaldehyde

Cat. No. B8540657
M. Wt: 203.24 g/mol
InChI Key: GBTDTPPARYJJRY-UHFFFAOYSA-N
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Patent
US06514975B1

Procedure details

n-Butyl lithium (9.44 ml, 2.5N solution in hexanes) was added to a solution of 2-(4-bromophenyl)-4,5-dihydro-4,4-dimethyl-oxazole [A. I. Meyers et al., J.O.C., 1974, 39, 2787] (5 g) in tetrahydrofuran (80 ml) at −78° C. The reddish solution was stirred at −78° C. for 15 minutes before dimethylformamide (2.3 g) was added dropwise. The resulting deep red solution was allowed to warm to room temperature, quenched with ammonium chloride solution and extracted into ether. The combined extracts were washed with brine, dried (sodium sulphate) and evaporated to dryness in vacuo. The residue was purified by column chromatography (30% ethyl acetate/hexane) to afford the title compound as a colourless liquid, 3.01 g.
Quantity
9.44 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][CH2:15][C:16]([CH3:19])([CH3:18])[N:17]=2)=[CH:9][CH:8]=1.CN(C)[CH:22]=[O:23]>O1CCCC1>[CH3:18][C:16]1([CH3:19])[CH2:15][O:14][C:13]([C:10]2[CH:11]=[CH:12][C:7]([CH:22]=[O:23])=[CH:8][CH:9]=2)=[N:17]1

Inputs

Step One
Name
Quantity
9.44 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
quenched with ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(OC1)C1=CC=C(C=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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